5-Chloropyridin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

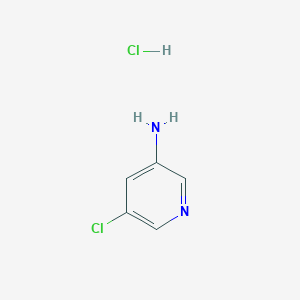

5-Chloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2 . It is used as a synthetic intermediate .

Synthesis Analysis

The synthesis of 5-Chloropyridin-3-amine hydrochloride involves a reaction with acetic acid at 100℃ for 18 hours . Another method involves a reaction in isopropyl alcohol at 75℃ for 1 hour .Molecular Structure Analysis

The molecular structure of 5-Chloropyridin-3-amine hydrochloride consists of 5 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 128.56 g/mol .Chemical Reactions Analysis

5-Chloropyridin-3-amine hydrochloride can undergo various chemical reactions. For instance, it can react with acetic acid at 100℃ for 18 hours . It can also react in isopropyl alcohol at 75℃ for 1 hour .Physical And Chemical Properties Analysis

5-Chloropyridin-3-amine hydrochloride has a molecular weight of 128.56 g/mol . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has a topological polar surface area of 38.9 Ų .Scientific Research Applications

Catalysis and Chemical Synthesis

Palladium-Catalyzed Amination : Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine. This process yielded 5-amino-2-chloropyridine with high chemoselectivity and yield, illustrating the role of 5-chloropyridin-3-amine hydrochloride in catalyzed amination reactions (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Novel Compounds : M. Gümüş (2019) developed an eco-friendly protocol for the synthesis of Schiff bases using 5-pyridinyl-3-amino-1,2,4-triazole hydrochlorides. This work highlights the versatility of 5-chloropyridin-3-amine hydrochloride in green chemistry applications (M. Gümüş, 2019).

Crystallography and Molecular Structure

- Hydrogen-bonded Networks : Perpétuo and Janczak (2010) studied the crystal structures involving 5-chloropyridin-2-amine, revealing hydrogen-bonded networks. This underscores the significance of 5-chloropyridin-3-amine hydrochloride in crystallography and the understanding of molecular interactions (Perpétuo & Janczak, 2010).

Fluorescence and Optical Properties

- Fluorescence Properties : Sueki et al. (2014) synthesized 1,4-dihydropyridines from amine hydrochloride salts, demonstrating varied wavelengths of fluorescence. This study highlights the potential of 5-chloropyridin-3-amine hydrochloride in developing fluorescent materials (S. Sueki et al., 2014).

Green Chemistry

- Sustainable Synthesis Methods : Gupta and Khurana (2017) presented a method for synthesizing 5-hydroxy-chromeno[2,3-b]pyridines using catalyst and solvent-free conditions. This research showcases the application of 5-chloropyridin-3-amine hydrochloride in sustainable and efficient synthesis processes (Shruti Gupta & J. Khurana, 2017).

Safety and Hazards

The safety information for 5-Chloropyridin-3-amine hydrochloride indicates that it has a signal word of "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-chloropyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-1-5(7)3-8-2-4;/h1-3H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOCCXRPJDCYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094506-37-1 |

Source

|

| Record name | 5-chloropyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

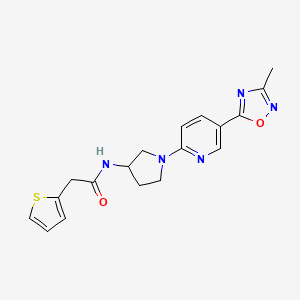

![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

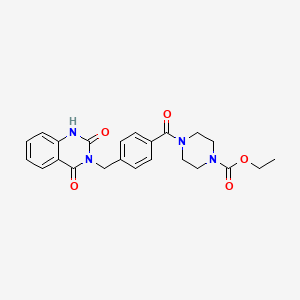

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)

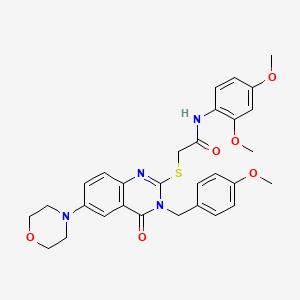

![benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2359859.png)

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)